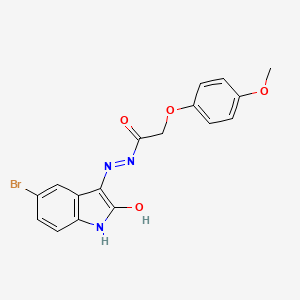
5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTMT, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological applications. In
作用机制
The mechanism of action of MTMT is not fully understood, but it is believed to involve the modulation of various signaling pathways. MTMT has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. MTMT has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MTMT can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MTMT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
实验室实验的优点和局限性
MTMT has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, one limitation of MTMT is its poor solubility in water, which can make it challenging to use in certain assays. Additionally, the mechanism of action of MTMT is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for scientific research on MTMT. One area of interest is the development of MTMT-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular targets of MTMT and the elucidation of its mechanism of action. Additionally, the synthesis of MTMT derivatives with improved solubility and potency could lead to the development of more effective drugs. Finally, the use of MTMT in combination with other drugs or therapies could enhance its therapeutic potential.
合成方法
MTMT can be synthesized through a one-pot reaction between mesityl oxide, thiourea, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of mesityl isothiocyanate, which subsequently reacts with thiourea to form the desired product. The synthesis of MTMT is relatively simple and yields a high purity product.
科学研究应用
MTMT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that MTMT can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. MTMT has also been found to scavenge free radicals and protect cells from oxidative stress. Moreover, MTMT has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
属性
IUPAC Name |
(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHQBBMMGFVIS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![4-(4-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6080623.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)

![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)